3-ACETYL-2,3-DIHYDRO-4H-1-BENZOPYRAN-4-ONE
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Overview
Description
3-ACETYL-2,3-DIHYDRO-4H-1-BENZOPYRAN-4-ONE is a chemical compound belonging to the class of chromanones, which are oxygen-containing heterocycles. The chromanone framework is significant in medicinal chemistry due to its diverse biological activities. Structurally, 3-acetyl-4-chromanone consists of a chromanone core with an acetyl group at the third position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-acetyl-4-chromanone typically involves the condensation of appropriate phenolic compounds with acetic anhydride under acidic or basic conditions. One common method is the Pechmann condensation, where phenols react with β-keto esters in the presence of a strong acid catalyst.
Industrial Production Methods: Industrial production of 3-acetyl-4-chromanone may involve large-scale Pechmann condensation reactions, utilizing continuous flow reactors to enhance yield and efficiency. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions: 3-ACETYL-2,3-DIHYDRO-4H-1-BENZOPYRAN-4-ONE undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents at various positions on the chromanone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride as a catalyst.
Major Products:
Oxidation: Quinones
Reduction: Dihydro derivatives
Substitution: Various substituted chromanones
Scientific Research Applications
3-ACETYL-2,3-DIHYDRO-4H-1-BENZOPYRAN-4-ONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-acetyl-4-chromanone involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it can act as an antioxidant by scavenging free radicals, thereby protecting cells from oxidative damage.
Comparison with Similar Compounds
Chroman-4-one: Lacks the acetyl group at the third position but shares the core structure.
3-Benzylidene-4-chromanone: Contains a benzylidene group instead of an acetyl group.
Spirochromanone: Features a spiro linkage at the chromanone core.
Uniqueness: 3-ACETYL-2,3-DIHYDRO-4H-1-BENZOPYRAN-4-ONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C11H10O3 |
---|---|
Molecular Weight |
190.19 g/mol |
IUPAC Name |
3-acetyl-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C11H10O3/c1-7(12)9-6-14-10-5-3-2-4-8(10)11(9)13/h2-5,9H,6H2,1H3 |
InChI Key |
ZACGAPYDOVKRJH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1COC2=CC=CC=C2C1=O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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